2-Chloro-5-(chloromethyl)-4-methyl-1,3-oxazole
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Overview
Description
2-Chloro-5-(chloromethyl)-4-methyl-1,3-oxazole is a heterocyclic organic compound It is characterized by the presence of a five-membered oxazole ring, which includes both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)-4-methyl-1,3-oxazole typically involves the chlorination of 4-methyl-1,3-oxazole. One common method includes the reaction of 4-methyl-1,3-oxazole with chlorine gas in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the 2 and 5 positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(chloromethyl)-4-methyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: The compound can also undergo condensation reactions with other organic molecules to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups depending on the reagents used.
Scientific Research Applications
2-Chloro-5-(chloromethyl)-4-methyl-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(chloromethyl)-4-methyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(chloromethyl)pyridine
- 2-Chloro-5-(chloromethyl)thiazole
- 2-Chloro-5-(chloromethyl)benzoxazole
Uniqueness
Compared to similar compounds, 2-Chloro-5-(chloromethyl)-4-methyl-1,3-oxazole is unique due to its specific ring structure and the presence of both chlorine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C5H5Cl2NO |
---|---|
Molecular Weight |
166.00 g/mol |
IUPAC Name |
2-chloro-5-(chloromethyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C5H5Cl2NO/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3 |
InChI Key |
ZDMVVRNIASQBBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)Cl)CCl |
Origin of Product |
United States |
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